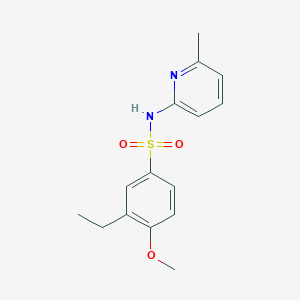

3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

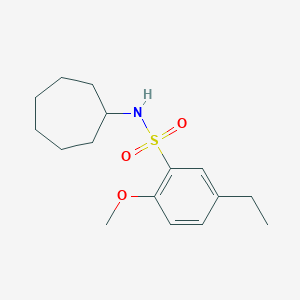

The compound “3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a benzene ring attached to a sulfonamide group (SO2NH2). The benzene ring is substituted with an ethyl group at the 3-position and a methoxy group at the 4-position. The sulfonamide nitrogen is further substituted with a 6-methyl-2-pyridinyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzenesulfonamide core would provide a planar, aromatic region, while the ethyl and methoxy substituents would add steric bulk. The 6-methyl-2-pyridinyl group would introduce additional aromaticity and a nitrogen atom, which could participate in hydrogen bonding and other interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. The benzenesulfonamide moiety could potentially undergo electrophilic aromatic substitution reactions, while the ethyl and methoxy groups could be sites of nucleophilic attack. The pyridine ring could also participate in various reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide and methoxy could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications

Therapeutic Potential in Idiopathic Pulmonary Fibrosis and Cough

A study highlighted the use of phosphatidylinositol 3-kinase inhibitors, closely related compounds to 3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. In vitro data support these applications, with ongoing phase I studies exploring their efficacy in idiopathic pulmonary fibrosis treatment (Norman, 2014).

Photodynamic Therapy for Cancer Treatment

Another area of application is in photodynamic therapy (PDT) for cancer treatment. Compounds bearing benzenesulfonamide moieties have shown promising results as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and adequate photodegradation quantum yield. These properties make them suitable for Type II photosensitization mechanisms in treating cancers (Pişkin, Canpolat, & Öztürk, 2020).

Radioligand for CB2 Receptors

The synthesis and high-yield production of a new potential PET selective CB2 radioligand, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, demonstrates significant specificity and selectivity towards CB2 receptors over CB1 receptors. This compound is a promising tool for studying CB2 receptors in various diseases and disorders through PET imaging (Gao, Xu, Wang, & Zheng, 2014).

Supramolecular Structures and Chemical Properties

Research into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their potential for metal coordination. These studies reveal the importance of the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and their hydrogen bonding capabilities, influencing their structural arrangement and potential applications in material science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Safety and Hazards

As with any chemical compound, handling “3-ethyl-4-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and skin contact, and to use the compound only in a well-ventilated area or under a fume hood .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Such studies could provide valuable information for the development of new pharmaceuticals or other applications .

properties

IUPAC Name |

3-ethyl-4-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-12-10-13(8-9-14(12)20-3)21(18,19)17-15-7-5-6-11(2)16-15/h5-10H,4H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDJFKYWMMPYRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=N2)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B497834.png)